Fmoc-L-Propargylglycine
Overview
Description
Fmoc-L-Propargylglycine, also known as N-Fluorenemethoxycarbonyl-L-propargyl glycine, is a non-natural amino acid derivative. It is characterized by the presence of an alkyne functional group on its side chain, making it a valuable building block in peptide synthesis. This compound is particularly useful in the synthesis of cyclic peptides through alkyne-alkyne Glaser coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fmoc-L-Propargylglycine is typically synthesized through solid-phase peptide synthesis (SPPS) techniquesThe reaction conditions often involve the use of copper (II) acetate and pyridine, with heating to 60°C using microwaves .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The compound is then purified using high-performance liquid chromatography (HPLC) to achieve the desired enantiomeric purity and assay .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the alkyne functional group, leading to the formation of various oxidized products.
Reduction: The compound can also undergo reduction reactions, where the alkyne group is reduced to an alkene or alkane.
Substitution: this compound can participate in nucleophilic substitution reactions, where the alkyne group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) are commonly used.
Substitution: Nucleophiles such as azides can be used in the presence of copper (I) catalysts to form triazoles through click chemistry.
Major Products Formed:
Oxidation: Oxidized derivatives of the alkyne group.
Reduction: Alkenes or alkanes.
Substitution: Triazole derivatives through click chemistry.
Scientific Research Applications
Chemistry: Fmoc-L-Propargylglycine is widely used in the synthesis of cyclic peptides, which have applications in drug discovery and development.
Biology: In biological research, this compound is used to study protein structure and function. It serves as a tool for the incorporation of non-natural amino acids into proteins, allowing researchers to investigate protein-protein interactions and enzyme mechanisms .
Medicine: Cyclic peptides synthesized using this compound have shown promise in targeting specific disease-related proteins, making them potential candidates for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for the synthesis of advanced materials with specific functionalities .
Mechanism of Action
The mechanism of action of Fmoc-L-Propargylglycine involves its incorporation into peptides and proteins through SPPSThe compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cellular proliferation .
Comparison with Similar Compounds
Fmoc-L-2-propargylglycine: Similar to Fmoc-L-Propargylglycine but with slight variations in the side chain structure.
Fmoc-azidolysine: Contains an azide group instead of an alkyne group, used in similar click chemistry applications.
Fmoc-propargyl-Gly-OH: Another derivative with similar applications in peptide synthesis
Uniqueness: this compound is unique due to its alkyne functional group, which allows for versatile chemical modifications through click chemistry. This makes it a valuable tool in the synthesis of cyclic peptides and the study of protein structure and function .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-ynoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h1,3-6,8-11,17-18H,7,12H2,(H,21,24)(H,22,23)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGMNCKHNMRKFM-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370319 | |
Record name | Fmoc-L-Propargylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198561-07-8 | |
Record name | Fmoc-L-propargylglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=198561-07-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fmoc-L-Propargylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Fmoc-L-Propargylglycine is a non-natural amino acid that serves as a versatile building block in peptide synthesis. The research paper highlights its utility in a specific chemical transformation. The paper describes a novel method for synthesizing 4-substituted-1,2,3-triazoles using a copper-catalyzed reaction between in situ generated hydrazoic acid and terminal alkynes []. Notably, the researchers demonstrate the applicability of this method by synthesizing the orthogonally protected azahistidine from this compound on a gram scale []. This exemplifies the potential of this method for introducing triazole moieties into peptides, opening up possibilities for modifying peptide properties and functions.
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